Almotriptan Impurity H is a chemical compound related to almotriptan, a medication used primarily for the treatment of migraine headaches. Almotriptan is classified as a triptan, which are a group of drugs that act as agonists for serotonin receptors in the brain. The presence of impurities such as Almotriptan Impurity H can affect the efficacy and safety of pharmaceutical formulations containing almotriptan.
Almotriptan and its impurities are typically synthesized in laboratory settings, with various methods detailed in patent literature. Almotriptan itself is derived from complex organic synthesis processes involving multiple chemical reactions and purification steps to ensure high purity levels suitable for pharmaceutical use .
Almotriptan Impurity H can be classified under organic compounds, specifically as an impurity related to the synthesis of almotriptan. It may arise during the manufacturing process or as a byproduct of the chemical reactions involved in producing the active pharmaceutical ingredient.
The synthesis of Almotriptan Impurity H generally involves several steps, starting from simpler organic compounds. A common method includes:
The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and minimizing impurities.
Almotriptan Impurity H shares structural similarities with almotriptan but varies in its molecular configuration. The molecular formula for almotriptan is C17H24N4O2S, while specific structural details for Almotriptan Impurity H are less well-documented but can be inferred from its synthetic pathways.
The formation of Almotriptan Impurity H involves several key reactions:
These reactions highlight the complexity involved in synthesizing high-purity pharmaceutical compounds.
Almotriptan acts primarily as a selective agonist at serotonin receptors (5-HT_1B and 5-HT_1D). The mechanism involves:
The effectiveness of Almotriptan Impurity H in this context remains less clear due to its status as an impurity rather than an active ingredient.
Almotriptan Impurity H's physical properties may include:
Chemical properties would include reactivity with acids or bases, which can influence its stability in formulations.
While Almotriptan Impurity H itself may not have direct therapeutic applications, understanding its properties is crucial for:
Almotriptan Impurity H, systematically named 3-(2-(Dimethylamino)ethyl)-5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-indol-2-ol, is a process-related impurity of the migraine therapeutic agent almotriptan. It bears the CAS Registry Number 1309457-19-9 and molecular formula C₁₇H₂₅N₃O₃S, with a molecular weight of 351.47 g/mol [1] [9] [10]. Structurally, it differs from the parent drug by a hydroxy (-OH) substitution at the C2 position of the indole ring, altering its polarity and reactivity. This modification occurs during synthesis or storage, primarily through oxidative pathways. The impurity is typically supplied as a high-purity reference standard (≥98%) for chromatographic applications, with methanol as a common solvent and recommended storage at 2–8°C to ensure stability [1] [10].
Table 1: Key Physicochemical Properties of Almotriptan Impurity H
Property | Specification |
---|---|
IUPAC Name | 3-(2-(Dimethylamino)ethyl)-5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-indol-2-ol |
CAS No. | 1309457-19-9 |
Molecular Formula | C₁₇H₂₅N₃O₃S |
Molecular Weight | 351.47 g/mol |
Purity (HPLC) | ≥98% |
Solubility | Methanol-soluble |
Storage Conditions | 2–8°C |
Table 2: Structural Comparison with Related Almotriptan Impurities
Compound | Structural Feature | Molecular Weight |
---|---|---|
Almotriptan Base (CAS 154323-57-6) | Unsubstituted indole ring | 335.40 g/mol |
Impurity H (CAS 1309457-19-9) | C2-hydroxyindole modification | 351.47 g/mol |
Spiroalmotriptan (CAS 1309457-18-8) | Ring rearrangement | 351.47 g/mol |
Almotriptan Related Compound A (CAS 1018676-02-2) | Hydroxymethyl substitution at N1 | 365.50 g/mol |
Impurity H is monitored under stringent regulatory frameworks (ICH Q3A/B, FDA, EMA) due to its potential impact on drug safety and efficacy. Although not classified as a nitrosamine, it falls under the broader category of "potentially genotoxic impurities" requiring control at threshold levels of ≤0.15% unless qualified by toxicological studies [5] [6]. The FDA’s intensified focus on nitrosamine risk assessment (Guidance, 2024) underscores the importance of rigorous impurity profiling for amines like almotriptan, which may form nitrosamine drug substance-related impurities (NDSRIs) under acidic conditions with nitrite sources [2] [7]. For Impurity H specifically, regulatory submissions must include:
In almotriptan synthesis, Impurity H arises predominantly during late-stage oxidation of the indole core or via acid-catalyzed degradation of the parent drug [3] [10]. Its formation is linked to:
Table 3: Analytical Control Strategies for Impurity H
Analytical Parameter | Specification | Methodology |
---|---|---|
Detection Limit | ≤0.01% | HPLC-UV (220 nm) |
Quantification Limit | ≤0.03% | HPLC-UV (220 nm) |
Separation Mode | Reversed-phase C18 column (Gemini, 250 mm) | |
Mobile Phase | 0.04M NaH₂PO₄ (pH 7.6):ACN (80:20) | |
Retention Time | ~8–12 minutes | [3] |
Quality control leverages reversed-phase HPLC with UV detection, as validated per ICH Q2(R1). The method employs a Gemini C18 column (250 mm) with isocratic elution (0.04M sodium dihydrogen phosphate, pH 7.6 : acetonitrile = 80:20) at 1.5 mL/min flow rate, achieving baseline separation of Impurity H within 12 minutes [3]. For precise quantification, reference standards are traceable to pharmacopeial sources (USP 1013523), with suppliers like SynZeal and Simson Pharma offering custom synthesis under cGMP [4] [9] [10]. Accelerated stability studies (40°C/75% RH) confirm that controlling residual solvents and packaging materials suppresses Impurity H formation during storage.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7